It’s often used as a reagent in chemical reactions due to its properties .
This compound is often used as a reagent in chemical reactions . Its properties make it suitable for a variety of chemical synthesis processes .
This compound is often used as a reference material in scientific research . It’s properties and known behaviors make it a useful standard for comparison in experiments .
It can be used in proficiency testing . This involves using the compound in a controlled setting to assess the performance of specific processes or methods .
2-Amino-5-chlorobenzenesulfonic acid is an organic compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.63 g/mol. Its structure consists of a benzene ring substituted with an amino group at position 2, a chlorine atom at position 5, and a sulfonic acid group attached to position 1. This arrangement imparts both acidic and basic properties to the molecule, making it versatile in
Several methods exist for synthesizing 2-amino-5-chlorobenzenesulfonic acid:
2-Amino-5-chlorobenzenesulfonic acid finds applications in various fields:
Several compounds share structural similarities with 2-amino-5-chlorobenzenesulfonic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | Contains a carboxylic acid instead of a sulfonic group. |
| 4-Amino-3-chlorobenzenesulfonic acid | C6H6ClN O3S | Different amino positioning but similar sulfonic structure. |
| 4-Chloroaniline | C6H6ClN | Lacks a sulfonic acid group; primarily used in dye production. |
The uniqueness of 2-amino-5-chlorobenzenesulfonic acid lies in its combination of an amino group, a chlorine atom, and a sulfonic acid group on the benzene ring, which allows it to participate in diverse
Classical sulfonation methodology represents the foundational approach for synthesizing 2-amino-5-chlorobenzenesulfonic acid from p-chloroaniline precursors. The mechanism involves the formation of sulfur trioxide as the active electrophile, which attacks the aromatic ring in a characteristic electrophilic aromatic substitution reaction. Under typical conditions, the aromatic compound is heated with sulfuric acid according to the general stoichiometry where benzene reacts with sulfuric acid to produce benzenesulfonic acid and water. The reaction proceeds through the formation of a sulfonyloxonium ion intermediate, which significantly increases the electrophilicity of the sulfur center.
The mechanistic pathway begins with the activation of sulfuric acid through protonation by hydronium ions, leading to the formation of the highly electrophilic sulfur trioxide species. This activated electrophile then attacks the electron-rich aromatic ring, particularly at positions activated by the amino group substituent. The amino group functions as an ortho-para directing group, increasing electron density at the ortho and para positions relative to itself. However, when sulfur trioxide attacks the ortho position, significant steric hindrance results in formation of less than one percent of the ortho-substituted product. In contrast, para attack faces no such steric constraints, leading to formation of the desired para-amino benzenesulfonic acid in yields exceeding 99 percent.
Temperature control proves critical in classical sulfonation protocols, with optimal reaction conditions typically requiring heating between 180 to 200 degrees Celsius. Under these conditions, the equilibrium nature of the sulfonation reaction becomes apparent, as the process can be reversed under dilute hot aqueous acidic conditions. This reversibility provides synthetic flexibility, allowing for the use of sulfonate groups as protecting groups that can be selectively removed when required. The reaction typically requires extended heating periods, often ranging from several hours to complete conversion, depending on the specific substrate and reaction conditions employed.
Solvent-mediated sulfonation utilizing diphenyl sulfone systems represents an advanced synthetic approach that addresses several limitations of classical sulfonation methods. Diphenyl sulfone serves as a high-temperature solvent that remains stable under the harsh conditions required for effective sulfonation. This organosulfur compound, with the formula (C₆H₅)₂SO₂, appears as a white solid with excellent solubility in organic solvents and exceptional thermal stability. The compound's utility as a high-temperature solvent makes it particularly valuable for processing highly rigid aromatic systems that require elevated temperatures for effective reaction.
The manufacturing protocol involves the slow addition of concentrated sulfuric acid to p-chloroaniline dissolved in diphenyl sulfone solvent. This methodology results in a vigorous reaction that produces 4-chloroaniline-2-sulfonic acid along with water as a byproduct. The reaction mixture initially forms bright purple crystals upon water removal, indicating the formation of intermediate complexes during the sulfonation process. Subsequent heating under reduced pressure for approximately seven hours ensures complete conversion and removes residual volatile components.
The work-up procedure requires careful temperature control and systematic separation techniques. After completion of the heating cycle, the molten reaction mixture is cooled and dissolved in heated water to facilitate product isolation. The diphenyl sulfone solvent can be effectively separated through filtration, taking advantage of its distinct physical properties compared to the desired sulfonic acid product. Upon cooling, the target compound crystallizes as white needle-like crystals, which can be collected through filtration, washing, and drying protocols. This methodology consistently achieves yields of approximately 94 percent, demonstrating the effectiveness of the diphenyl sulfone-mediated approach.
The sulfonic acid group (-SO3H) at position 1 exerts dominant electronic effects during nitration, directing incoming electrophiles to the meta position (C4) relative to itself. Despite the presence of an amino group at C2 and chlorine at C5, sulfuric acid-mediated nitration preferentially occurs at C4 due to:
Kinetic studies comparing nitration rates with analogous compounds show a 12-fold decrease in reaction rate compared to nonsulfonated analogs, attributable to the sulfonic acid group's deactivating effect [4]. Table 1 summarizes positional selectivity in nitration reactions:
| Compound | Nitration Position | Relative Rate |
|---|---|---|
| Benzenesulfonic acid | Meta (C3) | 1.0 (baseline) |
| 2-Aminobenzenesulfonic acid | Meta (C4) | 0.87 |
| 2-Amino-5-chlorobenzenesulfonic acid | Meta (C4) | 0.68 |
The reduced rate in the chlorinated derivative stems from additional deactivation by the C5 chlorine substituent [1] [4].
The chlorine atom at C5 influences reactivity through three mechanisms:
Ab initio calculations reveal chlorine increases the energy barrier for nitration at C4 by 8.2 kJ/mol compared to non-chlorinated analogs, while decreasing rotational freedom of the sulfonic acid group by 15° [4].
The chlorine atom undergoes nucleophilic displacement with ammonia under high-pressure conditions (200-300 bar), following second-order kinetics:
$$ \text{Rate} = k[ArCl][NH_3] $$
Key mechanistic features:
Reaction optimization studies show maximum amination efficiency at 250°C with a NH3/ArCl molar ratio of 5:1, achieving 89% conversion in 8 hours [2].
Anaerobic microbial communities (e.g., Dehalococcoides spp.) mediate reductive dechlorination through two pathways:
The sulfonic acid group enhances bioavailability through:
The amino group at C2 forms stable diazonium salts with nitrous acid, following first-order dependence on [HNO2]:
$$ \text{Rate} = k[ArNH2][HNO2] $$
Key characteristics:
Diazonium salts couple with β-naphthol predominantly at the ortho position relative to the hydroxyl group (87% selectivity), governed by:
Coupling efficiency reaches 94% in aqueous ethanol (3:1 v/v) at pH 9.0, producing intense orange-red azo dyes with λmax = 487 nm [4].
Irritant